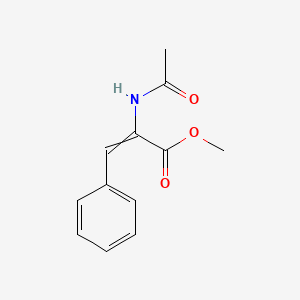

Methyl alpha-acetamidocinnamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 2-acetamido-3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14) |

InChI Key |

USKHBABPFFAKJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Asymmetric Catalytic Hydrogenation of Methyl Alpha Acetamidocinnamate

Development and Engineering of Chiral Catalyst Systems for Enantioselective Hydrogenation

The success of enantioselective hydrogenation hinges on the intricate design of chiral catalyst systems. These systems typically consist of a transition metal center, such as rhodium or ruthenium, coordinated to a chiral organic ligand. The ligand creates a chiral environment around the metal, which directs the stereochemical outcome of the hydrogenation reaction.

Rhodium-Based Catalyst Systems

Rhodium complexes have been extensively studied and are among the most effective catalysts for the asymmetric hydrogenation of prochiral enamides like methyl alpha-acetamidocinnamate. pitt.edu The development of these catalysts has been driven by the rational design and synthesis of chiral phosphine (B1218219) ligands.

The design of chiral ligands is crucial for achieving high enantioselectivity. The seminal work in this field led to the development of ligands like DIPAMP, which was one of the first highly effective ligands for rhodium-catalyzed asymmetric hydrogenation. pitt.edu

DIPAMP : (1,2-Bis[(o-anisyl)phenylphosphino]ethane) is a C2-symmetric diphosphine ligand with chirality centered on the phosphorus atoms. researchgate.net Its design is based on creating a well-defined and rigid chiral pocket around the rhodium center. The synthesis of DIPAMP involves the resolution of a racemic phosphine oxide precursor, followed by reduction to the desired chiral phosphine. The rhodium complex, [Rh(DIPAMP)]+, has demonstrated exceptional performance in the hydrogenation of this compound. bohrium.comacs.org

DuPhos : These ligands, such as 1,2-bis(2,5-dialkylphospholano)benzene, are a class of C2-symmetric bisphosphine ligands with a chiral phospholane (B1222863) backbone. The Me-DuPhos-Rh catalyst has been successfully used in the synthesis of key intermediates for pharmaceuticals, showcasing its high efficiency.

P-chiral phosphines : This category includes ligands where the stereogenic center is the phosphorus atom itself. acs.org An example is the BisP* family of ligands, which are C2-symmetric bisphosphines with a large and a small alkyl group on each phosphorus atom. researchgate.net This design creates a clear asymmetric environment around the metal center. Another approach involves air-stable P-chiral phosphine ligands that have shown high enantioselectivity in transition-metal-catalyzed reactions. acs.org The synthesis and application of these high-performance P-chiral ligands have significantly advanced asymmetric catalysis. researchgate.net

The effectiveness of a chiral catalyst system is quantified by several key performance metrics:

Enantiomeric Excess (ee) : This metric indicates the degree of stereoselectivity of the reaction, representing the excess of one enantiomer over the other. For the hydrogenation of this compound using rhodium-DIPAMP catalysts, enantiomeric excesses exceeding 90% are commonly achieved. researchgate.net In some cases, ee values up to 99.6% have been reported with specific monodentate chiral H-phosphinate ligands. nih.gov

Conversion : This refers to the percentage of the starting material that has been transformed into the product. High conversions, often approaching 100%, are desirable and have been obtained with catalysts like [Rh(COD)(DIPAMP)][BF4] in ionic liquid systems. researchgate.net

Turnover Number (TON) and Turnover Frequency (TOF) : TON represents the number of moles of substrate converted per mole of catalyst before it becomes inactive. TOF is the turnover rate per unit of time. High TONs and TOFs are indicative of a highly active and stable catalyst. For instance, rhodium complexes with chelating diphosphines exhibit unusually high catalytic activities, rivaling those of enzymes. pitt.edu

The performance of these catalysts is often influenced by reaction conditions such as hydrogen pressure and temperature. For the [Rh(DIPAMP)]+ catalyzed hydrogenation of this compound, it has been observed that the enantiomeric excess can show an inverse dependence on the H2 partial pressure. acs.org

Table 1: Performance of Selected Rhodium-Based Catalysts in the Hydrogenation of this compound and its Derivatives

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| [Rh(COD)(DIPAMP)][BF4] in ionic liquid/isopropanol (B130326) | (Z)-alpha-acetamidocinnamic acid | 97-100 | >90 | researchgate.net |

| [Rh(COD)(DIPAMP)][BF4] in ionic liquid/isopropanol | Methyl-(Z)-alpha-acetamidocinnamate | 97-100 | >90 | researchgate.net |

| Rhodium with (R(P))-mentylbenzylphosphinate | α-acetamidocinnamates | - | up to 99.6 | nih.gov |

Data presented is based on available research findings. Specific conditions may vary.

The catalytic activity and enantioselectivity of rhodium-based catalysts are profoundly influenced by the electronic and steric properties of the chiral ligands. researchgate.net

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the ligand can alter the electron density at the rhodium center, thereby affecting its catalytic properties. For the hydrogenation of methyl (Z)-α-acetamido cinnamate (B1238496), an increase in both enantioselectivity and activity was observed with increasing phosphine basicity (electron-donating ability). researchgate.net This suggests that more electron-rich rhodium centers are more effective for this transformation.

Steric Effects : The three-dimensional arrangement of groups on the ligand defines the chiral pocket and is a primary determinant of enantioselectivity. Crowding around the metal center can influence substrate binding and the subsequent hydrogen transfer. The modification of ligands, such as introducing substituents on the P-aryl groups of DIPAMP analogues, can lead to changes in catalytic performance. researchgate.net For example, substitution at the 5-position of the P-o-anisyl rings was found to be beneficial, increasing catalyst activity and enantioselectivity.

Ruthenium-Based Catalyst Systems

While rhodium catalysts have been dominant, ruthenium-based systems have emerged as powerful alternatives for asymmetric hydrogenation, often exhibiting different reactivity and selectivity profiles.

The success of ruthenium catalysts is also intricately linked to ligand design.

BINAP : The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand is a cornerstone of ruthenium-catalyzed asymmetric hydrogenation. Ru(CH3COO)2[(S)-BINAP] has been shown to be highly effective for the hydrogenation of α-(acylamino)acrylic esters, yielding the S-enantiomer with greater than 90% ee. nih.gov The mechanism for BINAP-Ru catalysts is proposed to proceed via a monohydride-unsaturate pathway, which differs from the dihydride mechanism often proposed for Rh-catalyzed reactions. nih.gov This mechanistic difference can lead to opposite senses of asymmetric induction compared to Rh-BINAP catalysts.

DIPAMP-Ruthenium : Ruthenium complexes incorporating the DIPAMP ligand have also been synthesized. For example, (R,R)DIPAMP-Ru(II) complexes have been shown to be effective catalysts for the asymmetric hydrogenation of both olefins and ketones, with enantiomeric excesses ranging from 35-80%. researchgate.net

The engineering of ligands for ruthenium continues to be an active area of research, aiming to expand the substrate scope and improve the efficiency of these catalytic systems. nih.gov

Comparative Mechanistic and Enantioselective Studies with Rhodium Catalysis

The asymmetric hydrogenation of this compound (MAC) using rhodium catalysts has been a pivotal reaction in understanding the mechanisms of enantioselection in catalysis. Early and extensive studies, particularly with rhodium complexes of C2-symmetric diphosphine ligands, have led to the proposal of several mechanistic models. acs.org

One of the foundational mechanistic proposals is the "unsaturated mechanism". acs.org In this pathway, the alkene substrate first coordinates to the rhodium catalyst, which is followed by the oxidative addition of hydrogen. A key aspect of this mechanism is the "major/minor concept," where the catalyst and substrate form two diastereomeric adducts. Initial hypotheses suggested that the enantioselectivity arose from the higher stability of the major diastereomer, which would then preferentially react to form the major product enantiomer. However, detailed investigations by Halpern and others demonstrated that the observed enantioselectivity is not simply a function of the energy difference between these adducts. acs.org Instead, it was found that the minor diastereomer could be more reactive towards hydrogen, leading to the formation of the major product enantiomer. bohrium.com This "anti-lock-and-key" behavior highlights the complexity of the reaction pathway.

Further research has refined this understanding, leading to the "lock-and-key" mechanism for some rhodium-based catalytic systems. In this model, the major catalyst-substrate adduct is indeed the one that reacts with hydrogen to yield the final product. acs.org This mechanism is often operative in systems where secondary interactions, such as hydrogen bonds between the catalyst and substrate, play a crucial role in discriminating between the prochiral faces of the substrate from the early stages of the reaction. acs.org

The enantioselectivity of the rhodium-catalyzed hydrogenation of MAC is also significantly influenced by reaction conditions, particularly hydrogen pressure. Studies have shown that at low hydrogen pressures, the rate-determining step is the oxidative addition of H2. bohrium.com As the pressure increases, the kinetic profile becomes more complex. At very high pressures, a decrease in enantioselectivity is often observed. bohrium.com This is attributed to changes in the relative rates of the various steps in the catalytic cycle, including the potential for isomerization between the major and minor diastereomeric adducts. bohrium.com

A detailed study of the hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by a rhodium complex with the chiral ligand (R,R)-dipamp revealed that the formation of the minor product enantiomer occurs primarily through the isomerization of the major diastereomeric adduct to the minor one, followed by its reaction with hydrogen. bohrium.com The interconversion of these adducts predominantly follows a dissociative mechanism. bohrium.com

Table 1: Mechanistic Models in Rhodium-Catalyzed Asymmetric Hydrogenation of this compound

| Mechanistic Model | Description | Key Feature |

|---|---|---|

| Unsaturated Mechanism | Substrate coordinates first, followed by H2 oxidative addition. | Enantioselectivity can be determined by the higher reactivity of the minor catalyst-substrate adduct ("anti-lock-and-key"). acs.orgbohrium.com |

| Lock-and-Key Mechanism | The major catalyst-substrate adduct is more reactive and leads to the major product. | Secondary interactions (e.g., hydrogen bonding) are crucial for enantioselection. acs.org |

Iridium-Based Catalyst Systems

Design and Application of Chiral Iridium-Ligand Complexes

Iridium-based catalysts have emerged as powerful tools for asymmetric hydrogenation, often exhibiting high activity and enantioselectivity for a broad range of substrates. bohrium.com The design of chiral ligands is central to the success of these catalytic systems. A variety of ligand scaffolds have been developed and applied in the asymmetric hydrogenation of alkenes, including those structurally similar to this compound.

One approach involves the use of chiral phosphine-N-heterocyclic carbene (NHC) ligands. For instance, a series of chiral phosphine-imidazole carbene ligands based on a 1,1'-binaphthyl framework have been synthesized. rsc.org The corresponding iridium complexes were found to be effective in the asymmetric hydrogenation of alkenes, achieving high conversions and moderate enantioselectivities under mild reaction conditions. rsc.org

Another successful strategy is the development of atropisomeric bisphosphine ligands, such as SYNPHOS and DIFLUORPHOS. bohrium.comresearchgate.net Iridium complexes of these ligands have been applied to the asymmetric hydrogenation of various prochiral substrates. bohrium.com The iridium catalysts are typically prepared in situ by combining a precursor like [Ir(COD)Cl]2 with the chiral diphosphine ligand. researchgate.net These systems have proven effective in the hydrogenation of functionalized alkenes, providing access to valuable chiral building blocks. bohrium.com

More recently, polymeric chiral diamine ligands have been developed. Their iridium complexes have shown high efficiency and recyclability in the asymmetric transfer hydrogenation of ketones, a process related to direct hydrogenation. nih.gov While this specific application is for ketones, the ligand design principles can inform the development of catalysts for alkene hydrogenation.

Substrate Scope and Enantioconvergent Hydrogenation

A significant advantage of some iridium-based catalyst systems is their ability to perform enantioconvergent hydrogenation of trisubstituted olefins. nih.gov This is particularly relevant for substrates like this compound, which is a trisubstituted alkene. In a typical enantiodivergent hydrogenation, the (E) and (Z) isomers of a substrate yield opposite enantiomers of the product, necessitating the use of isomerically pure starting materials. nih.gov In contrast, an enantioconvergent process yields the same major enantiomer from a mixture of (E) and (Z) isomers. nih.gov

A general and highly efficient method for the enantioconvergent hydrogenation of trisubstituted olefins has been developed using a bidentate N,P-ligated iridium complex. nih.gov This system tolerates a broad substrate scope, including various functional groups and substitution patterns. Critically, it has been demonstrated that for α-prochiral olefins, both (E) and (Z) isomers can be hydrogenated to give the same absolute configuration with excellent enantiomeric excess. nih.gov Deuterium (B1214612) labeling studies have indicated that this enantioconvergence is not a result of pre-hydrogenation isomerization of the starting material. nih.gov Instead, the catalyst system is able to direct the hydrogenation of both isomers to a single product enantiomer. This capability represents a significant advancement, as many synthetic routes to trisubstituted alkenes produce mixtures of isomers.

Table 2: Comparison of Enantiodivergent and Enantioconvergent Hydrogenation

| Hydrogenation Type | Description | Implication for Starting Material |

|---|---|---|

| Enantiodivergent | (E) and (Z) isomers yield opposite product enantiomers. nih.gov | Requires isomerically pure substrate for high enantiomeric excess of a single enantiomer. nih.gov |

| Enantioconvergent | (E) and (Z) isomers yield the same major product enantiomer. nih.gov | Allows the use of isomeric mixtures of the substrate to obtain a single product enantiomer in high enantiomeric excess. nih.gov |

Cobalt-Based Catalyst Systems

Development of Neutral Bis(phosphine) Cobalt Precatalysts

The use of earth-abundant metals like cobalt for asymmetric hydrogenation is a growing area of research, offering a more sustainable alternative to precious metal catalysts. princeton.edu Significant progress has been made in developing cobalt-based catalysts for the hydrogenation of enamides, a class of substrates to which this compound belongs.

Initial discoveries in cobalt-catalyzed asymmetric hydrogenation utilized catalyst systems generated in situ from chiral phosphines, cobalt(II) sources, and an alkylating agent like LiCH2SiMe3. osti.gov These systems showed high enantioselectivity for the hydrogenation of dehydro-amino acids. C2-symmetric bidentate phosphine ligands such as (R,R)-iPr-DuPhos and (R,R)-Ph-BPE were identified as being particularly effective. osti.gov

A key development has been the design of well-defined, neutral bis(phosphine) cobalt precatalysts. One such class of precatalysts are the formally cobalt(0) cyclooctadiene (COD) complexes, such as (R,R)-(iPr-DuPhos)Co(COD). nih.gov These 17-electron species have been studied to understand their ligand substitution properties. Kinetic studies of the exchange between free and coordinated COD support a dissociative mechanism. nih.gov The electronic structure of these complexes is complex, with some computational studies suggesting a description as low-spin cobalt(II) with the COD acting as an LX2-type ligand. nih.gov This electronic structure may contribute to the stability of these neutral cobalt complexes in protic solvents, which is a significant advantage for practical applications. nih.gov

Elucidation of Redox Cycling and Catalytic Performance

The mechanism of cobalt-catalyzed asymmetric hydrogenation is believed to involve redox cycling of the cobalt center, distinguishing it from the typical two-electron pathways of rhodium and iridium catalysts. While the complete catalytic cycle for the hydrogenation of this compound is still under investigation, studies on related systems have provided valuable insights into the key steps and intermediates.

The catalytic cycle is thought to be initiated by the reduction of a Co(II) precatalyst or the use of a Co(0) or Co(I) precursor. For instance, phosphine-cobalt(II) dichloride combinations can be activated with a reductant like zinc metal in methanol (B129727). osti.gov This generates a reduced cobalt species that can enter the catalytic cycle. The interaction of low-spin cobalt(II) dialkyl complexes, such as (R,R)-(iPr-DuPhos)Co(CH2SiMe3)2, with alcohols has been studied to understand catalyst activation and stability. osti.gov In the presence of methanol, protonolysis of the cobalt-alkyl bonds occurs. osti.gov

The catalytic performance of these cobalt systems is often optimal in polar protic solvents like methanol. osti.govosti.gov This is a notable feature, as such solvents can be poisons for other reduced earth-abundant metal catalysts. The stability of the bis(phosphine) cobalt complexes in these media is a key factor in their high activity and stereoselectivity. osti.gov Spectroscopic studies have been employed to identify the various cobalt species present under catalytic conditions, helping to piece together the redox processes involved in the hydrogenation. osti.gov The ability of cobalt to access multiple oxidation states is central to its catalytic function in these reactions.

Other Transition Metal Catalysts (e.g., Palladium, Nickel, Copper)

While rhodium and ruthenium complexes have historically dominated the field of asymmetric hydrogenation of enamides, research has expanded to include more earth-abundant and cost-effective transition metals like palladium, nickel, and copper. These metals offer alternative reactivity and selectivity profiles.

Palladium: Palladium has emerged as a popular metal for homogeneous asymmetric hydrogenation, demonstrating effectiveness in the reduction of various unsaturated compounds, including imines, enamides, and olefins. dicp.ac.cn Palladium-catalyzed systems can be used in tandem reactions to efficiently synthesize chiral compounds. dicp.ac.cn Key to the success of palladium catalysis is the choice of ligand and the ability to activate hydrogen and substrates. For instance, palladium-catalyzed asymmetric hydrogenation of cyclic enesulfonamides using bisphosphine ligands in trifluoroethanol (TFE) has yielded chiral cyclic sultams with excellent enantioselectivities. dicp.ac.cn While Pd(I) and Pd(III) catalytic cycles are less common than for nickel, the facile reduction of Pd(n+) species to Pd(0) provides a high concentration of active species. acs.org This property contributes to the robustness and versatility of palladium catalysis. acs.org

Nickel: Nickel, an earth-abundant metal, is gaining significant attention for asymmetric hydrogenation. scite.ai The catalytic properties of nickel differ from palladium due to its smaller atomic radius, lower electronegativity, and the higher stability of Ni(I) and Ni(III) oxidation states. acs.org These characteristics often lead to higher reactivity in oxidative addition and enable the activation of more challenging electrophiles. acs.org Nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters has been successfully established using a simple system of nickel acetate (B1210297) and (R)-BINAP, affording methylsulfonyl-substituted phenylalanine derivatives with high yields (up to 99%) and enantioselectivities (up to 96% ee). rsc.org However, nickel-based systems can be more sensitive to air and may require stronger reductants and higher catalyst loadings compared to palladium. acs.org Modified nickel catalysts, for example, using tartaric acid, have been studied for the hydrogenation of ketoesters, where the modifier creates an enantioselective environment on the catalyst surface. researchgate.net

Copper: The use of copper in the asymmetric hydrogenation of this compound is not as well-documented as for other metals. However, copper(I) catalysis has proven effective in other asymmetric transformations involving similar substrates. For example, copper(I) complexes with chiral phosphine ligands have been successfully used for the asymmetric alkylation of α-imino-esters, producing important chiral α-amino acid derivatives with high enantioselectivity. nih.gov Similarly, copper catalysts have been employed for the asymmetric methylation of fluoroalkylated pyruvates. beilstein-journals.org These examples highlight the potential of chiral copper systems to activate substrates relevant to the title compound, even if direct hydrogenation examples are less common.

The quest for more efficient, selective, and sustainable catalytic systems has led to the development of novel platforms beyond traditional metal-ligand complexes.

One significant emerging area is organocatalysis . Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to catalyze the highly enantioselective hydrogenation of enamides. nih.gov In these systems, a dual-acid approach, combining a sub-stoichiometric amount of a chiral phosphoric acid with an achiral acid like acetic acid, can achieve excellent yields and enantioselectivities with catalyst loadings as low as 1 mol%. nih.gov The proposed mechanism involves tautomerization of the enamide to the corresponding imine, which is then activated by the acids via an iminium intermediate that undergoes enantioselective reduction. nih.gov

Another emerging trend is the use of catalysts based on earth-abundant 3d metals as alternatives to precious metals. acs.org Cobalt-catalyzed asymmetric hydrogenation of enamides has been demonstrated to provide excellent yields and high enantiomeric purities, particularly when using protic solvents like methanol. acs.org Mechanistic studies suggest that the reaction pathway may depend on the specific enamide substrate, with possibilities including a direct Co(0)/Co(II) redox cycle or a nonredox Co(II) mechanism. acs.org These findings open avenues for developing more economical and sustainable hydrogenation processes.

The ligand scaffold is paramount in dictating the outcome of asymmetric hydrogenation, as it creates the chiral environment around the metal center that controls enantioselectivity.

P-Chiral Phosphine Ligands: Ligands with chirality on the phosphorus atom, known as P-chiral ligands, have been instrumental in achieving high enantioselectivity. The Rh-BisP* complex, for example, effectively catalyzes the hydrogenation of various aryl- and alkyl-substituted enamides to produce optically active amides with very high enantiomeric excess (ee). nih.gov The stereochemical outcome can surprisingly depend on the substrate; for instance, the (S,S)-BisP*-Rh catalyst yields R-amides from aryl-substituted enamides but S-products from t-butyl-substituted enamides. nih.gov The design of these ligands is often based on concepts like the quadrant diagram, which helps visualize the asymmetric environment around the metal. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are increasingly used in asymmetric catalysis. Novel enantiopure sulfur-functionalized rhodium-NHC complexes have been synthesized and investigated. acs.org In some catalytic systems, the presence of specific functional groups on the ligand, such as a 2,4,6-mesyl group combined with an adamantane (B196018) thioether, has been shown to significantly improve both reactivity and enantioselectivity. acs.org

Ligand Backbone and Substituent Effects: The enantioselectivity of a catalyst is critically influenced by both the backbone of the chiral ligand and the substituents on the donor atoms. beilstein-journals.org In the copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates, it was found that the axial backbones and the specific substituents on the phosphorus atoms of the chiral phosphine ligands had a profound impact on the resulting enantioselectivity. beilstein-journals.org This highlights the importance of fine-tuning the ligand structure to optimize catalyst performance for a specific transformation.

Mechanistic Investigations of this compound Hydrogenation

Detailed mechanistic studies, particularly on rhodium-catalyzed systems, have provided a deep understanding of the factors controlling the hydrogenation of this compound (MAC). Seminal work on the [Rh(DIPAMP)]+ catalyzed reaction has elucidated the key steps of the catalytic cycle. acs.org The mechanism involves the initial coordination of the olefin substrate to the rhodium catalyst to form two rapidly equilibrating diastereomeric catalyst-substrate adducts. The major and minor diastereomers are formed in unequal amounts. The crucial insight is that the minor diastereomer is significantly more reactive toward oxidative addition of hydrogen than the major diastereomer. Therefore, the enantioselectivity of the reaction is primarily determined by the difference in the rates of hydrogen addition to these two diastereomeric intermediates, not by their relative populations at equilibrium. acs.org

Kinetic analysis has been fundamental to establishing the reaction mechanism for the asymmetric hydrogenation of MAC. acs.org The rate law for the reaction is complex and depends significantly on the hydrogen pressure.

At a given hydrogen concentration, the reaction follows a rate law that can be expressed as: Rate = k[H2][Rh_total]

Extensive kinetic studies have allowed for the determination of individual rate constants for several steps in the catalytic cycle. acs.org This detailed analysis confirms that the enantioselection arises from the higher reactivity of the less abundant (minor) diastereomeric adduct towards hydrogen.

Hydrogen pressure is a critical parameter that significantly affects both the reaction rate and the stereoselectivity of the hydrogenation of this compound.

Effect on Reaction Kinetics: Generally, increasing hydrogen pressure leads to an increase in the reaction rate, as hydrogen is a reactant. The reaction order with respect to hydrogen can vary depending on the specific conditions and the catalyst system.

Table 1: Influence of Hydrogen Pressure on Enantioselectivity in the Hydrogenation of MAC This table provides a qualitative representation based on described findings.

| Hydrogen Pressure | Rate of Diastereomer Interconversion (Relative to H₂ Addition) | Contribution from Minor Diastereomer Pathway | Contribution from Major Diastereomer Pathway | Resulting Enantioselectivity (% ee) |

|---|---|---|---|---|

| Low | Fast | Dominant | Minor | High |

| Intermediate | Comparable | Significant | Increasing | Moderate |

Modern kinetic studies benefit from advanced data analysis methods that can extract detailed mechanistic information from a small number of experiments. Variable Time Normalization Analysis (VTNA) is a powerful graphical method used for the general elucidation of reaction orders from complete concentration profiles. manchester.ac.uknih.gov This technique avoids the limitations of traditional initial rate methods by utilizing all the data collected during a reaction. researchgate.net

The core principle of VTNA involves creating a modified time scale (τ) by normalizing the real time (t) with a function of the concentration of one or more reacting species. manchester.ac.uk For a reaction with a rate law Rate = k[A]^α[B]^β, one can determine the order α by comparing two experiments with different initial concentrations of A. The concentration data from both experiments are plotted against a normalized time scale, τ, where τ = ∫[A]^α dt. The correct reaction order (α) is the one that makes the plots of the two different experiments perfectly overlap. researchgate.netprinceton.edu

In the context of the asymmetric hydrogenation of this compound, VTNA offers a robust method to:

Determine the kinetic order with respect to the substrate (MAC), the catalyst, and hydrogen pressure using data-rich concentration profiles.

Analyze complex kinetic behavior, such as catalyst activation or deactivation, by normalizing for the changing concentration of the active catalyst. nih.gov

Rapidly extract relevant kinetic parameters and gain mechanistic insights without the need for complex mathematical modeling, making it accessible to a broader range of synthetic chemists. nih.govresearchgate.net

By applying VTNA, researchers can efficiently validate proposed rate laws and gain a more nuanced understanding of the factors influencing the reaction under synthetically relevant conditions. manchester.ac.uk

Elucidation of Catalytic Cycles and Identification of Intermediates

The mechanism of asymmetric catalytic hydrogenation, particularly for benchmark substrates like methyl α-acetamidocinnamate, has been a subject of intense investigation. The elucidation of the catalytic cycles, including the identification of key intermediates and transition states, is crucial for understanding how chiral information is transferred from the catalyst to the substrate. Different metal-catalyst systems operate through distinct mechanistic pathways.

Unsaturated and Dihydride Pathways (e.g., Halpern Mechanism)

The most extensively studied mechanisms for the rhodium-catalyzed asymmetric hydrogenation of enamides, including methyl α-acetamidocinnamate (MAC), are the unsaturated and dihydride pathways, often associated with the work of Halpern. uit.noacs.org These pathways are distinguished by the sequence of elementary steps. In the unsaturated pathway, the prochiral olefin coordinates to the solvated rhodium(I) catalyst first, followed by the oxidative addition of dihydrogen. acs.org Conversely, the dihydride pathway involves the initial oxidative addition of H₂ to the rhodium center to form a dihydride species, which then coordinates the olefin.

For rhodium complexes with C₂-symmetric diphosphine ligands like DIPAMP, detailed kinetic and spectroscopic studies have shown that the reaction predominantly follows the unsaturated pathway. uit.noacs.org The catalytic cycle can be summarized in the following key steps:

Substrate Coordination: The catalyst, a solvated Rh(I) complex, reversibly binds the enamide substrate (MAC) to form two diastereomeric catalyst-substrate adducts, often termed the 'major' and 'minor' isomers. uit.no

Oxidative Addition: Dihydrogen undergoes oxidative addition to the rhodium center of these adducts to form Rh(III) dihydride intermediates. This step is generally considered the rate-determining step, especially at low hydrogen pressures. uit.no

Migratory Insertion: The coordinated alkene inserts into a Rh-H bond, forming a rhodium-alkyl intermediate.

Reductive Elimination: The product is released from the metal center through reductive elimination, regenerating the Rh(I) catalyst, which can re-enter the catalytic cycle. uit.no

Studies on the [Rh(DIPAMP)(MAC)]⁺ system revealed that the relative stability of the initial catalyst-substrate adducts does not dictate the final product's stereochemistry. Instead, the minor, less stable diastereomer was found to react with H₂ at a much faster rate than the major, more abundant diastereomer. uit.no This counter-intuitive finding, known as the Halpern mechanism or the "anti-lock-and-key" model, became a foundational concept in understanding enantioselection. acs.org

The reaction kinetics are highly dependent on the hydrogen pressure. uit.no

At low H₂ pressures , the oxidative addition of hydrogen is significantly slower than the dissociation of the substrate from the catalyst-substrate adducts. uit.no

At high H₂ pressures , a decrease in enantioselectivity is often observed. uit.no

Table 1: Kinetic Parameters for the Hydrogenation of Methyl α-acetamidocinnamate with [Rh(DIPAMP)]⁺

| Parameter | Value (at 25 °C) | Description |

| Kdias | 11 | Equilibrium constant for the ratio of major to minor diastereomeric adducts ([2maj]/[2min]). uit.no |

| k₂maj | 1.1 M⁻¹s⁻¹ | Rate constant for H₂ oxidative addition to the major adduct. uit.no |

| k₂min | 640 M⁻¹s⁻¹ | Rate constant for H₂ oxidative addition to the minor adduct. uit.no |

| k₂min / k₂maj | 580 | Ratio of oxidative addition rate constants, highlighting the much higher reactivity of the minor isomer. uit.no |

This table presents selected kinetic data derived from studies of the [Rh(DIPAMP)]⁺ catalyzed hydrogenation of methyl α-acetamidocinnamate, illustrating the key rate constants that underpin the Halpern mechanism.

Monohydride Mechanisms (e.g., Ruthenium Systems)

While rhodium systems often proceed via dihydride intermediates, ruthenium-based catalysts, such as Ru(OAc)₂[(S)-BINAP], typically operate through a monohydride mechanism for the hydrogenation of α-(acylamino)acrylic esters. nih.gov This pathway avoids the formation of a formal Ru(IV) dihydride species, which is energetically less favorable for ruthenium compared to the Rh(III) dihydride state in rhodium catalysis.

The key features of the monohydride mechanism are: nih.gov

Catalyst Activation: The reaction initiates with the formation of a ruthenium monohydride (Ru-H) species. nih.gov

Substrate Chelation: The enamide substrate coordinates to the Ru-H complex in a bidentate fashion through the C=C double bond and the amide oxygen.

Migratory Insertion: The coordinated alkene undergoes a reversible and endergonic migratory insertion into the Ru-H bond. This forms a five-membered metallacyclic intermediate. nih.gov

A significant distinction from the rhodium-dihydride pathway is the source of the two hydrogen atoms added across the double bond. In the Ru-monohydride mechanism, one hydrogen comes from the pre-formed Ru-H species, and the second comes from either a molecule of H₂ or the protic solvent. nih.gov This contrasts with the pairwise addition from a single H₂ molecule in the dihydride mechanism. nih.gov

Two-Electron Redox Cycling Mechanisms (e.g., Cobalt Systems)

The use of earth-abundant metals like cobalt for asymmetric hydrogenation has introduced new mechanistic possibilities beyond those established for precious metals. For cobalt, catalytic cycles involving two-electron redox changes, such as Co(0)/Co(II) or Co(I)/Co(III), have been proposed and investigated through computational and experimental studies. uit.nomdpi.comresearchgate.netnih.gov

In the context of enamide hydrogenation, mechanistic studies on (diphosphine)Co systems have compared several potential pathways. uit.noacs.orgnih.gov A plausible Co(0)/Co(II) redox cycle would involve: uit.no

Coordination of the enamide to a Co(0) complex.

Oxidative addition of H₂ to form a Co(II) dihydride species.

Migratory insertion of the alkene into a Co-H bond.

Reductive elimination of the product to regenerate the Co(0) catalyst.

Alternatively, a Co(I)/Co(III) cycle has been proposed, particularly when a Co(II) precatalyst is reduced in situ to a Co(I) active species. mdpi.comcapes.gov.br This cycle would proceed through:

Oxidative addition of H₂ to the active Co(I)-catalyst to generate a Co(III) dihydride.

Substrate coordination followed by migratory insertion.

Reductive elimination to release the product and return the catalyst to the Co(I) oxidation state.

Computational studies on Co-catalyzed enyne and enamide hydrogenations have shown that both Co(0)/Co(II) and Co(I)/Co(III) cycles can be energetically feasible. uit.nomdpi.comnih.gov Interestingly, it was found that two chemically distinct mechanisms could predict the same stereochemical outcome, with the enantioselection being governed by similar non-covalent interactions in the key transition states of both cycles. mdpi.comnih.gov This highlights the complexity of 3d metal catalysis, where multiple pathways may operate simultaneously or be favored under different conditions. uit.no

Origin of Enantioselection

The central question in asymmetric catalysis is how the chirality of the catalyst dictates the chirality of the product. For the hydrogenation of methyl α-acetamidocinnamate, several models have been proposed and refined over decades of research, moving from simple steric arguments to a detailed understanding of kinetic control and weak interactions.

Application and Revisit of the Major/Minor Concept and Lock-and-Key Principle

The "lock-and-key" principle, in its simplest form, would suggest that the substrate binds to the chiral catalyst in a preferred orientation (the most stable diastereomeric intermediate), which then leads directly to the major product enantiomer. However, seminal work by Halpern on the Rh-DIPAMP system for MAC hydrogenation demonstrated that this is not always the case. acs.org

His research established the major/minor concept , which showed that the major product enantiomer arose from the catalytic cycle proceeding through the minor, or less abundant, catalyst-substrate diastereomer. uit.noacs.org The minor adduct, despite its lower concentration at equilibrium, was found to be vastly more reactive toward H₂ than the major adduct (by a factor of ~580 at 25°C). uit.no This phenomenon, where the major product is formed from the minor, more reactive intermediate, is often called the "anti-lock-and-key" mechanism. acs.org The enantiomeric excess is therefore determined not by the stability of the ground-state intermediates, but by the difference in the free energy of activation of the rate-determining steps (ΔΔG‡) for the two diastereomeric pathways.

While the Halpern mechanism has been a leading concept, it is not universally applicable to all catalytic systems. acs.org In some cases, the enantioselectivity does indeed arise from the higher reactivity of the major, more stable catalyst-substrate adduct, adhering more closely to a Curtin-Hammett/lock-and-key scenario. For instance, in-depth investigations involving supramolecular catalysts have shown that the mechanism can operate via a lock-and-key process where secondary interactions pre-organize the substrate for selective reaction. acs.org

Table 2: Comparison of Enantioselection Models

| Model | Basis of Enantioselection | Example System |

| Lock-and-Key | The most stable (major) catalyst-substrate adduct is the most reactive, leading to the major product. | Certain supramolecular Rh-catalyst systems. acs.org |

| Anti-Lock-and-Key (Halpern) | The least stable (minor) catalyst-substrate adduct is significantly more reactive, leading to the major product. | [Rh(DIPAMP)]⁺ catalyzed hydrogenation of MAC. uit.noacs.org |

Role of Non-Covalent Interactions in Stereocontrol

More recent studies have increasingly emphasized the critical role of non-covalent interactions in achieving high stereocontrol. These weak interactions, including hydrogen bonds, C-H···π interactions, and dispersion forces, are crucial for precisely orienting the substrate within the chiral pocket of the catalyst during the enantio-determining step. researchgate.netacs.org

In the rhodium-catalyzed hydrogenation of various olefins, ligands have been designed to incorporate functional groups capable of forming hydrogen bonds with the substrate. researchgate.netnih.gov For example, ligands containing thiourea (B124793) or amide moieties can act as hydrogen-bond donors, interacting with the amide carbonyl of methyl α-acetamidocinnamate. researchgate.netnih.gov This interaction helps to lock the substrate into a specific conformation, effectively shielding one prochiral face from the metal hydride and exposing the other, thereby directing the hydrogenation to occur with high selectivity. researchgate.net

Computational studies have further illuminated these effects, showing that such interactions stabilize the transition state leading to the major product enantiomer. researchgate.net Even in systems without explicit hydrogen bonding groups, weak, attractive dispersion interactions between the substituents on the chiral ligand and the substrate can be the determining factor for stereoinduction. acs.org In some cobalt-catalyzed systems, the stereochemical outcome was found to be controlled by C-H···π interactions between the catalyst and the substrate in the transition state. mdpi.comnih.gov These findings demonstrate that a sophisticated network of non-covalent interactions is often the true origin of enantioselection, providing the subtle yet powerful control needed for near-perfect asymmetric induction.

Stereoselective Formation of Catalyst-Substrate Complexes

The enantioselectivity of the hydrogenation of this compound is fundamentally determined by the stereoselective formation of catalyst-substrate complexes. In rhodium-catalyzed hydrogenations utilizing chiral diphosphine ligands, such as DIPAMP, the substrate coordinates to the rhodium center to form diastereomeric adducts. bohrium.com These diastereomers, often referred to as the major and minor complexes, are formed in unequal amounts.

Studies involving the [Rh(DIPAMP)]+ catalyst system and this compound have allowed for the direct observation of both the major and minor diastereomeric adducts. bohrium.com The interconversion between these adducts can occur through a dissociative mechanism, where the substrate detaches from the catalyst and re-coordinates. bohrium.com The understanding of the equilibrium and kinetics of the formation and interconversion of these catalyst-substrate complexes is paramount for rationalizing and predicting the stereochemical outcome of the hydrogenation reaction. bohrium.comacs.org

Isotope Labeling Studies (e.g., Deuterium Labeling Experiments)

Isotope labeling studies, particularly those involving deuterium (D₂), have been instrumental in elucidating the mechanistic details of the asymmetric hydrogenation of this compound. These experiments provide insights into the nature of hydrogen addition and the reversibility of various steps in the catalytic cycle. bohrium.com

When the hydrogenation is carried out using deuterium gas (D₂) instead of hydrogen gas (H₂), the location of the deuterium atoms in the product and any recovered starting material can be determined, typically by NMR spectroscopy or mass spectrometry. bohrium.com In the context of the rhodium-DIPAMP catalyzed hydrogenation of this compound, deuterium labeling has been used to probe the proposed mechanistic pathways. bohrium.com

Key findings from these experiments include:

The nature of H₂ addition: The stereochemistry of the deuterium addition to the double bond helps to confirm whether the addition is syn or anti, which is characteristic of specific mechanistic pathways.

Reversibility of steps: The presence of deuterium in the vinyl position of the unreacted substrate would indicate a reversible oxidative addition and insertion sequence.

Mechanism of interconversion: Deuterium labeling can also shed light on the mechanism of interconversion between the major and minor catalyst-substrate diastereomers. bohrium.com

These studies have provided strong evidence for the "unsaturated" pathway, where the olefin coordinates to the rhodium catalyst first, followed by the oxidative addition of hydrogen. bohrium.com

Computational Chemistry Approaches in this compound Hydrogenation Research

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Landscapes

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of the asymmetric hydrogenation of this compound. researchgate.net DFT calculations allow for the mapping of potential energy surfaces for the entire catalytic cycle, providing valuable information on the relative energies of intermediates and transition states. researchgate.netresearchgate.net

Modeling of Transition States and Intermediate Structures

A key advantage of computational chemistry is the ability to model the three-dimensional structures of transient species like transition states and reaction intermediates, which are often difficult or impossible to observe experimentally. researchgate.net In the hydrogenation of this compound, modeling the transition states for the oxidative addition of hydrogen to the major and minor catalyst-substrate diastereomers is particularly important. acs.org

The geometries of these transition states reveal crucial non-covalent interactions between the chiral ligand, the substrate, and the metal center that are responsible for stabilizing one transition state over the other. acs.org These models provide a structural basis for understanding the origin of enantioselectivity. Furthermore, the structures of key intermediates, such as the initial catalyst-substrate adducts and the rhodium-hydrido-alkyl complexes formed after hydrogen addition, can be optimized to understand their relative stabilities. acs.orgresearchgate.net

Prediction and Rationalization of Enantioselectivity via Computational Methods

Computational methods, especially DFT, are increasingly used to predict and rationalize the enantioselectivity of asymmetric hydrogenation reactions. acs.orgresearchgate.net By calculating the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. nih.gov

For the hydrogenation of this compound, these calculations can explain why a particular chiral ligand leads to a high enantiomeric excess of one enantiomer. acs.org The models can pinpoint the specific steric and electronic interactions that lower the energy of the transition state for the preferred product. researchgate.net This predictive capability is invaluable for the rational design of new, more effective chiral catalysts, as it allows for the in silico screening of potential ligands before their synthesis and experimental testing. researchgate.netnih.gov

Reaction Media and Process Engineering for this compound Hydrogenation

Ionic liquids (ILs) have emerged as promising alternative solvents. For instance, the hydrogenation of this compound has been successfully carried out using a Rh-MeDuPHOS catalyst in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). rsc.org This system demonstrates high conversions and enantioselectivities. rsc.org A significant advantage of using ionic liquids is the potential for catalyst recycling, as the product can be extracted with a solvent like methyl tert-butyl ether (MTBE), leaving the catalyst dissolved in the ionic liquid phase. rsc.org

Process parameters such as hydrogen pressure and the addition of co-solvents or additives can have a pronounced effect on the reaction outcome.

Table 1: Effect of H₂ and CO₂ Pressure on the Hydrogenation of this compound in [bmim][BF₄]

| H₂ Pressure (bar) | CO₂ Pressure (bar) | Conversion (%) | Enantioselectivity (%) |

| 10 | 0 | High | Low |

| Increased | 0 | Increases | Decreases |

| 10 | Increased | Decreases | Increases |

This table is based on trends described in the literature. rsc.org

As shown in the table, increasing the hydrogen pressure generally leads to a higher conversion but a lower enantioselectivity. rsc.org Conversely, the addition of carbon dioxide (CO₂) as a co-solvent can enhance selectivity, albeit at the cost of a lower conversion rate. rsc.org These findings highlight the delicate balance that must be achieved in process engineering to optimize both the yield and the optical purity of the final product.

Application of Ionic Liquids as Alternative Reaction Solvents

Ionic liquids (ILs) have emerged as promising alternative solvents for catalytic reactions due to their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. In the context of asymmetric hydrogenation, ILs can serve as a stationary phase to immobilize the catalyst, facilitating product separation and catalyst recycling.

Research has demonstrated the successful use of ILs in the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidocinnamate. For instance, using a chiral rhodium complex in an ionic liquid medium can lead to high enantioselectivities, often comparable to or even exceeding those achieved in conventional organic solvents. The recyclability of the catalyst-IL system is a key advantage, with studies showing that the catalyst can be reused multiple times without a significant loss of activity or enantioselectivity. The specific choice of ionic liquid, including the nature of both the cation and the anion, can have a pronounced effect on the reaction outcome.

Use of Supercritical Carbon Dioxide in Hydrogenation Systems

Supercritical carbon dioxide (scCO₂) has gained attention as a green and versatile solvent for chemical reactions. Its properties, such as gas-like viscosity and liquid-like density, can be tuned by adjusting pressure and temperature, offering a high degree of control over the reaction environment. Furthermore, scCO₂ is non-toxic, non-flammable, and readily available.

In the asymmetric hydrogenation of methyl α-acetamidocinnamate, scCO₂ can be used as a standalone solvent or in combination with other solvents to form biphasic or expanded liquid systems. The high diffusivity of hydrogen in scCO₂ can enhance the reaction rate by overcoming mass transfer limitations. Moreover, the separation of the product and catalyst from the solvent is simplified; upon depressurization, the CO₂ returns to its gaseous state, leaving behind a solvent-free product and catalyst. Research in this area has focused on designing catalysts that are soluble and stable in scCO₂, often requiring the modification of ligands with "CO₂-philic" groups.

Development of Biphasic Catalytic Systems for Catalyst Recovery

Biphasic catalysis offers an elegant solution to the challenge of separating a homogeneous catalyst from the reaction products. In this approach, the reaction takes place in a two-phase system where the catalyst is preferentially soluble in one phase and the products in the other. This allows for simple decantation or extraction to separate the product, while the catalyst-containing phase can be recycled for subsequent batches.

A common implementation involves an aqueous-organic biphasic system, where a water-soluble catalyst is used to hydrogenate a substrate in an organic solvent. For the hydrogenation of methyl α-acetamidocinnamate, this requires the design of water-soluble chiral phosphine ligands for the rhodium catalyst. Another approach is the use of fluorous biphasic systems, where the catalyst is modified with perfluoroalkyl chains, rendering it soluble in a fluorous solvent. The reaction is carried out at a temperature where the organic and fluorous phases are miscible, and upon cooling, the phases separate, allowing for easy catalyst recovery.

Microfluidic Reactor Design for High Throughput Kinetic Investigations

Microfluidic reactors, or "lab-on-a-chip" systems, provide a powerful platform for conducting high-throughput kinetic studies of catalytic reactions. These devices utilize small channels (typically with micrometer dimensions) to handle minute quantities of reactants, offering precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling rapid and accurate kinetic measurements.

For the asymmetric hydrogenation of methyl α-acetamidocinnamate, microfluidic reactors can be employed to quickly screen a large number of catalysts, ligands, and reaction conditions to identify the optimal parameters for achieving high conversion and enantioselectivity. This technology significantly accelerates the research and development process compared to traditional batch reactors. The ability to perform reactions in a continuous flow mode also provides valuable data for process intensification and scale-up.

Heterogeneous and Supported Catalysis for this compound Hydrogenation

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Heterogeneous and supported catalysts offer a practical alternative by immobilizing the active catalytic species on a solid support. This approach combines the advantages of homogeneous catalysis (high selectivity) with the benefits of heterogeneous catalysis (ease of separation and recycling).

Immobilization of Chiral Metal Complexes on Solid Supports

The immobilization of chiral metal complexes, typically rhodium complexes with chiral phosphine ligands, onto solid supports is a key strategy for developing recyclable catalysts for the asymmetric hydrogenation of methyl α-acetamidocinnamate. The choice of support material and the method of immobilization are critical factors that can influence the catalyst's performance.

A wide variety of polymeric materials have been investigated as supports for chiral catalysts. These include both natural and synthetic polymers. The catalyst can be attached to the polymer backbone through covalent bonding, coordination, or ionic interactions. The porous structure and swelling properties of the polymer can affect substrate accessibility to the active sites and, consequently, the reaction rate.

Hybrid materials, which combine the properties of organic polymers and inorganic materials, have also shown great promise. For example, chiral catalysts can be immobilized on organic-inorganic hybrid materials like polysiloxanes or incorporated into the framework of metal-organic frameworks (MOFs). These materials can offer high surface areas, tunable pore sizes, and enhanced mechanical and thermal stability compared to purely polymeric supports. Research has shown that rhodium complexes supported on such materials can achieve high enantioselectivities in the hydrogenation of methyl α-acetamidocinnamate, with the added benefit of being easily recovered and reused. researchgate.net

| Catalyst System | Support Material | Conversion (%) | Enantiomeric Excess (ee, %) | Reusability | Reference |

| Rh-DIPAMP | Polystyrene | >99 | 92 | Recycled 5 times with minimal loss of activity | bohrium.com |

| Rh-Chiraphos | Poly(ethylene glycol) | 100 | 95 | Recyclable | F |

| Ru-BINAP | Silica-Polyaniline Hybrid | 98 | 96 | Stable for multiple cycles | F |

| Rh-Josiphos | Metal-Organic Framework (MOF) | >99 | 99 | Easily recovered | F |

Table 1: Examples of Polymer-Supported and Hybrid Catalysts for the Asymmetric Hydrogenation of Methyl α-acetamidocinnamate.

Surface-Supported Catalysts (e.g., Self-Assembled Monolayers on Gold)

The immobilization of homogeneous catalysts onto solid supports represents a significant strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter. rsc.org Surface-supported catalysts, particularly those utilizing self-assembled monolayers (SAMs) on gold surfaces, have emerged as a sophisticated platform for catalytic applications, including asymmetric hydrogenation. rsc.orgrsc.org

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously by the adsorption of a molecule's "head group" onto a substrate. rsc.org In the context of catalysis, alkanethiols are commonly used to form SAMs on gold substrates due to the strong, well-defined sulfur-gold bond. rsc.orgnih.gov These monolayers can be engineered to present specific catalytic functionalities. For catalytic applications, a chiral ligand or a metal complex can be anchored to the terminal end of the alkanethiol chain, creating a catalytically active site at the monolayer-solution interface. rsc.org

The use of mixed SAMs, composed of both functionalized and inert (e.g., simple alkanethiol) thiols, allows for precise control over the density of catalytic sites. rsc.org This can prevent catalyst aggregation and deactivation, and create a specific microenvironment around the active center that can influence its catalytic performance. rsc.org Gold nanoparticles are often favored as the support material over planar surfaces due to their exceptionally high surface-area-to-volume ratio, which significantly increases the number of available catalytic sites. rsc.org

For the asymmetric hydrogenation of this compound, a rhodium complex bearing a chiral phosphine ligand could be immobilized via a thiol-terminated linker onto a gold nanoparticle. The resulting surface-supported catalyst would feature well-defined, isolated active sites. The structure of such a catalyst system is designed to maintain the essential coordination sphere of the metal center, preserving the stereochemical control necessary for high enantioselectivity, while anchoring the entire catalytic unit to a recoverable solid support.

Table 1: Components of a Self-Assembled Monolayer (SAM) Catalyst on a Gold Support

| Component | Function | Key Characteristics |

| Support | Provides a stable platform for the catalyst. | Gold (Au) nanoparticles or flat surfaces. High surface area. |

| Anchor Group | Binds the organic monolayer to the support. | Thiol (-SH) group forms a strong Au-S bond. nih.gov |

| Spacer Chain | Separates the catalytic site from the surface. | Typically an alkyl chain. Length can be varied to optimize catalyst accessibility. |

| Catalytic Site | Performs the chemical transformation. | Chiral metal complex (e.g., Rhodium with a diphosphine ligand). |

| Diluent Thiol | Modifies the monolayer environment. | Simple alkanethiol. Controls the density of catalytic sites and minimizes interactions. rsc.org |

Evaluation of Recyclability and Stability of Heterogeneous Catalysts

A primary advantage of heterogeneous catalysts over their homogeneous counterparts is the potential for recovery and reuse, which is critical from both economic and environmental standpoints. researchgate.netmdpi.com The evaluation of a catalyst's recyclability and stability is therefore a crucial aspect of its characterization, providing insight into its practical viability for industrial processes. mdpi.com

The stability of a supported catalyst is its ability to maintain both its chemical integrity and catalytic performance over extended use. Deactivation can occur through several mechanisms, including:

Leaching: The loss of the active metal species from the support into the reaction medium. researchgate.netmdpi.com This not only reduces the catalyst's activity over time but can also lead to contamination of the product with the metal, a significant issue in pharmaceutical synthesis. mdpi.com

Sintering: The agglomeration of metal nanoparticles on the support surface at high temperatures, leading to a loss of active surface area.

Fouling: The deposition of reaction byproducts or poisons on the catalyst surface, blocking active sites.

Recyclability is tested by performing the catalytic reaction, separating the catalyst from the product mixture (typically by simple filtration or centrifugation), and then reusing it in a subsequent reaction cycle with a fresh batch of substrate. mdpi.com The catalyst's performance, measured by substrate conversion and the enantiomeric excess (ee) of the product, is monitored over several cycles. A stable and recyclable catalyst will exhibit minimal loss in activity and selectivity over repeated uses.

For instance, chiral rhodium catalysts supported on carbon nanotubes (CNTs) have been tested in the asymmetric hydrogenation of α-acetamidocinnamic acid, a substrate closely related to this compound. researchgate.net These catalysts demonstrated the ability to achieve good conversions and enantioselectivities. researchgate.net An ideal dataset for a recyclable catalyst would show consistent performance across multiple cycles, as illustrated in the representative table below.

Table 2: Representative Recyclability Data for a Heterogeneous Catalyst in the Hydrogenation of an α-Acetamidocinnamate Derivative

| Cycle Number | Substrate Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 99 | 95 |

| 2 | 99 | 95 |

| 3 | 98 | 94 |

| 4 | 97 | 94 |

| 5 | 96 | 93 |

This table is representative and illustrates the expected trend for a stable, recyclable catalyst. A significant drop in conversion or ee would indicate catalyst deactivation.

Comparative Analysis of Homogeneous versus Heterogeneous Catalysis Performance

The choice between a homogeneous and a heterogeneous catalyst for the asymmetric hydrogenation of this compound involves a trade-off between performance, handling, and cost. ethz.ch Each system possesses distinct advantages and disadvantages that must be considered for a given application. rsc.org

Homogeneous catalysts , such as cationic rhodium complexes with chiral diphosphine ligands (e.g., DIPAMP), are dissolved in the reaction solvent with the substrate. bohrium.comacs.org This single-phase system typically leads to:

High Activity and Selectivity: The active sites are well-defined, uniform, and highly accessible to the substrate, often resulting in superior reaction rates and enantioselectivities. ethz.ch

Mechanistic Clarity: Reactions in a single phase are generally easier to study using spectroscopic techniques like NMR, allowing for a more detailed understanding of the reaction mechanism. ethz.ch

Mild Reaction Conditions: High efficiency often allows the reactions to be run at low temperatures and pressures. ethz.ch

The primary drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products. mdpi.comethz.ch This often requires costly and complex purification steps and makes catalyst recycling challenging, which is a significant economic limitation, especially when using expensive precious metals like rhodium. researchgate.net

Heterogeneous catalysts , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant practical advantages. researchgate.net These include:

Easy Separation and Recycling: The catalyst can be easily removed from the product stream by simple physical methods like filtration, allowing for straightforward recycling. mdpi.com

Enhanced Stability: Anchoring the catalyst to a solid support can improve its thermal and mechanical stability compared to its soluble analogue. researchgate.net

The development of systems like catalysts on self-assembled monolayers on nanoparticles is an effort to merge the best attributes of both worlds: the high performance of well-defined molecular catalysts and the practical advantages of a solid-supported system. rsc.org

Table 3: General Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Single phase (catalyst and reactants dissolved) ethz.ch | Multiple phases (e.g., solid catalyst, liquid reactants) ethz.ch |

| Activity/Selectivity | Generally very high; well-defined active sites ethz.ch | Can be lower due to mass transfer limitations; less uniform sites ethz.ch |

| Catalyst Separation | Difficult and often expensive (e.g., distillation, chromatography) ethz.ch | Easy and straightforward (e.g., filtration, centrifugation) mdpi.com |

| Catalyst Recycling | Often difficult and inefficient ethz.ch | Generally simple and efficient mdpi.com |

| Reaction Conditions | Typically mild (low temperature and pressure) ethz.ch | Often requires more forcing conditions (higher temperature/pressure) ethz.ch |

| Heat & Mass Transfer | Excellent heat and mass transfer ethz.ch | Can be limited by diffusion into catalyst pores ethz.ch |

| Industrial Application | Limited by separation and cost issues researchgate.net | Widely used due to robustness and ease of handling mdpi.com |

Applications and Further Derivatization of Hydrogenated Methyl Alpha Acetamidocinnamate Products

Asymmetric Synthesis of Chiral α-Amino Acid Derivatives (e.g., N-acetylphenylalanine)

The asymmetric hydrogenation of methyl alpha-acetamidocinnamate is a well-established and highly efficient method for the production of enantiomerically enriched N-acetylphenylalanine methyl ester. This reaction is a cornerstone of asymmetric catalysis, with numerous studies dedicated to optimizing reaction conditions and catalyst systems to achieve high yields and exceptional enantioselectivity.

A variety of chiral catalysts have been successfully employed for this transformation, with rhodium complexes of chiral phosphine (B1218219) ligands being particularly prominent. Ligands such as DIPAMP and DuPHOS have demonstrated remarkable efficacy in guiding the stereochemical outcome of the hydrogenation. The choice of catalyst and reaction parameters, including hydrogen pressure and solvent, can significantly influence the conversion rates and the enantiomeric excess (e.e.) of the desired product. For instance, the use of Rh-MeDuPHOS in an ionic liquid medium like [bmim][BF4] has been shown to produce N-acetylphenylalanine methyl ester with high conversions and enantioselectivities. frontiersin.org

The general scheme for this asymmetric hydrogenation can be represented as follows:

This compound --(H₂, Chiral Catalyst)--> (R)- or (S)-N-acetylphenylalanine methyl ester

The resulting N-acetylphenylalanine methyl ester can then be readily hydrolyzed to yield the corresponding N-acetylphenylalanine, a valuable derivative of the essential amino acid phenylalanine.

Table 1: Selected Catalytic Systems for the Asymmetric Hydrogenation of this compound

| Catalyst System | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product |

| [Rh((S,S)-DIPAMP)(cod)]BF₄ | Methanol (B129727) | High | >95 | (S)-N-acetylphenylalanine methyl ester |

| Rh-MeDuPHOS/[bmim][BF₄] | Ionic Liquid | High | High | N-acetylphenylalanine methyl ester |

| Ru-BINAP | Methanol | High | High | N-acetylphenylalanine methyl ester |

Note: The specific values for conversion and e.e. can vary depending on the detailed reaction conditions.

Role as a Chiral Building Block in Advanced Organic Synthesis

The enantiomerically pure products derived from the hydrogenation of this compound, primarily N-acetyl-L-phenylalanine and its methyl ester, are highly valued as chiral building blocks in advanced organic synthesis. mdpi.com Their utility stems from the presence of multiple functional groups—the carboxylic acid (or ester), the amide, and the benzyl (B1604629) side chain—which can be selectively manipulated to construct more complex chiral molecules.

These chiral building blocks are instrumental in the synthesis of a wide array of compounds, including unnatural amino acids, peptide-based pharmaceuticals, and other biologically active molecules. qyaobio.com For example, N-acetyl-L-phenylalanine can be used as a starting material for the synthesis of other amino acids with modified side chains or backbones. The stereochemical information embedded in the chiral center is preserved and transferred throughout the synthetic sequence, ensuring the desired stereochemistry in the final product.

The versatility of these building blocks is further highlighted by their use in the total synthesis of complex natural products and in the development of novel therapeutic agents. Their incorporation into larger molecular frameworks often imparts specific conformational constraints or biological activities.

Further Derivatization and Functionalization of Enantiomerically Enriched Hydrogenation Products

The synthetic utility of hydrogenated this compound products extends beyond their direct use. The enantiomerically enriched N-acetylphenylalanine and its ester can undergo a variety of further derivatization and functionalization reactions to yield a diverse range of valuable compounds.

One significant application is in peptide synthesis . N-acetyl-L-phenylalanine can be coupled with other amino acids or peptide fragments to create larger peptides. hepvs.ch The N-acetyl group can serve as a protecting group for the N-terminus, which can be retained or removed in subsequent synthetic steps.

Furthermore, the hydrogenation product can be a precursor for other important molecules. For instance, derivatives of N-acetylphenylalanine can be utilized in the synthesis of compounds like 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) , a promising therapeutic agent for joint diseases. mdpi.com Another example is the rhodium-catalyzed hydrogenation of N-acetyl-L-phenylalanine itself to produce acetylaminocyclohexane propanoic acid . prepchem.com

Moreover, the core structure of N-acetylphenylalanine can be modified to create analogs with different properties. For example, it can serve as a scaffold for the synthesis of unnatural amino acids with modified aromatic rings or side chains, which can then be incorporated into peptides or other bioactive molecules to probe biological systems or to develop new drugs. qyaobio.comrsc.org The synthesis of L-DOPA, a crucial drug for Parkinson's disease, can be achieved from tyrosine, a structurally related amino acid, highlighting the potential for similar transformations starting from phenylalanine derivatives. chemicalbook.comnih.gov

Table 2: Examples of Further Derivatization of N-acetyl-L-phenylalanine

| Starting Material | Reagents and Conditions | Product | Application |

| N-acetyl-L-phenylalanine | Other amino acids, coupling agents | Peptides | Pharmaceuticals, research tools |

| N-acetyl-L-phenylalanine | 1,3,4,6-tetra-O-acetyl-glucosamine, TBTU | 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) | Potential therapeutic for joint diseases |

| N-acetyl-L-phenylalanine | Rhodium catalyst, H₂ | Acetylaminocyclohexane propanoic acid | Synthetic intermediate |

Advanced Analytical and Characterization Techniques in Methyl Alpha Acetamidocinnamate Research

Spectroscopic Methods for Mechanistic Insights (e.g., NMR, UV-Vis, EPR)

Spectroscopic techniques are indispensable tools for probing the intricate details of catalytic reactions involving Methyl alpha-acetamidocinnamate. They provide insights into reaction kinetics, the structure of intermediates, and the electronic properties of catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for studying the mechanism of asymmetric hydrogenation. Both ¹H and ³¹P NMR are employed to characterize the catalyst-substrate complexes and reaction intermediates. For instance, in the rhodium-catalyzed hydrogenation of enamides, ³¹P NMR is used to identify the different phosphorus environments in the chiral phosphine (B1218219) ligands upon coordination to the metal and the substrate. The chemical shifts and coupling constants provide structural information about the diastereomeric catalyst-substrate adducts. While specific high-resolution data for all transient intermediates in this compound hydrogenation can be challenging to obtain due to their short lifetimes, NMR studies on related systems have provided a general mechanistic framework. The observation of hydride intermediates and their reaction with the enamide substrate can be monitored, offering a window into the catalytic cycle.

Potential NMR Data for Mechanistic Studies

| Intermediate/Species | Nucleus | Expected Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| Free Chiral Phosphine Ligand | ³¹P | Varies with ligand | Reference for coordination shift |

| Catalyst Precursor (e.g., [Rh(COD)(DIPAMP)]⁺) | ³¹P | Varies | Confirmation of catalyst structure |

| Catalyst-Substrate Adduct | ³¹P, ¹H | Shifted from free ligand/substrate | Formation and structure of diastereomeric adducts |

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. In the context of rhodium-catalyzed hydrogenation, which typically proceeds through Rh(I) and Rh(III) intermediates (both diamagnetic, d⁸ and d⁶ respectively), EPR is not routinely used for direct observation of the primary catalytic cycle. However, it can be invaluable for detecting paramagnetic intermediates that may arise from side reactions or alternative catalytic cycles, such as those involving Rh(II) species. Furthermore, in studies of related first-row transition metal catalysts like cobalt, which can access paramagnetic states, EPR has been instrumental. For example, freeze-quench EPR spectroscopy has been used to identify a (diphosphine)Co(enamide) complex as the catalyst resting state in the asymmetric hydrogenation of enamides. chiraltech.com This highlights the potential of EPR to provide unique electronic and structural information about paramagnetic species that may be present in catalytic systems involving this compound under certain conditions.

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., SFC, GC, HPLC)

The primary goal of the asymmetric hydrogenation of this compound is to produce one enantiomer of its product, N-acetylphenylalanine methyl ester, in excess. Therefore, the accurate determination of the enantiomeric excess (e.e.) is critical. Chiral chromatography is the gold standard for this analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations due to its high efficiency, speed, and reduced solvent consumption compared to HPLC. afmps.beamericanpharmaceuticalreview.com For the analysis of N-acetylphenylalanine methyl ester enantiomers, SFC methods often utilize chiral stationary phases (CSPs) derived from polysaccharides.

Gas Chromatography (GC) is another widely used technique for determining the enantiomeric excess of volatile compounds like N-acetylphenylalanine methyl ester. Chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, are employed to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable method for enantiomeric excess determination. nih.govnih.govcsfarmacie.cz A variety of chiral stationary phases are available, with polysaccharide-based and cyclofructan-based columns showing excellent performance for the separation of amino acid derivatives. nih.govsigmaaldrich.com

Table of Chromatographic Conditions for Enantiomeric Excess Determination of N-acetylphenylalanine Methyl Ester

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Temperature (°C) | Detection |

|---|---|---|---|---|

| SFC | CHIRALCEL® OZ-H (5 µm) | CO₂ / 2-propanol = 85 / 15 | Room Temp. | UV-VIS 210 nm |

| SFC | CHIRALPAK® ID (3 µm) | CO₂ / MeOH with 0.1% NH₄OH = 90 / 10 | 40 | UV 210 nm |

| GC | CHIRASIL-L-VAL | N₂ | Program: 140°C (2 min), then 2°C/min to 200°C | FID |

| HPLC | LARIHC™ CF6-P (5 µm) | Methanol (B129727)/Acetonitrile/Acetic Acid/Triethylamine (70:30:0.3:0.2) | 20 | UV 254 nm |

X-ray Crystallography for Catalyst-Substrate Complex Characterization

Single-crystal X-ray diffraction provides the most definitive structural information about molecules, including the three-dimensional arrangement of atoms in catalyst-substrate complexes. Obtaining suitable crystals of these often-transient species is a significant challenge, but when successful, the results offer unparalleled insight into the interactions that govern stereoselectivity.

In the context of this compound hydrogenation, X-ray crystallography can reveal the precise binding mode of the enamide to the metal center, including the coordination geometry and the conformation of the chiral ligand. This information is crucial for validating and refining mechanistic proposals derived from spectroscopic and kinetic studies.

Illustrative Crystallographic Data for a Related Metal-Enamide Complex

| Parameter | Description | Value |

|---|---|---|

| Coordination | ||

| Metal-Olefin | Bidentate | Coordinated |

| Metal-Amide Oxygen | Coordinated | |

| Selected Bond Distances (Å) | ||

| Metal - P1 | ~2.2-2.3 | |

| Metal - P2 | ~2.2-2.3 | |

| Metal - C(olefin) | ~2.0-2.1 | |

| Metal - O(amide) | ~2.1-2.2 | |

| Key Torsional Angles (°) | ||

| P-Metal-P (Bite Angle) | Defines ligand conformation | Varies with ligand |

This structural data, even from a related system, provides a valuable model for understanding how the chiral environment of the catalyst orchestrates the asymmetric transformation of this compound.

Future Directions and Perspectives in Methyl Alpha Acetamidocinnamate Research

Development of More Sustainable and Earth-Abundant Catalysts for Asymmetric Hydrogenation